1-Tert-butyl-4-methoxycyclohexane

Description

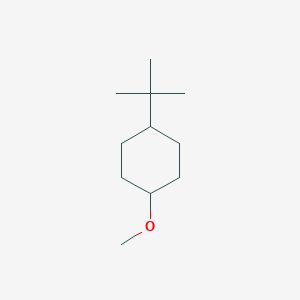

1-Tert-butyl-4-methoxycyclohexane is a substituted cyclohexane derivative featuring a tert-butyl group (-C(CH₃)₃) at position 1 and a methoxy group (-OCH₃) at position 3. The tert-butyl group is highly sterically demanding, influencing the compound’s conformational preferences, while the methoxy group contributes electron-donating effects via resonance.

Properties

CAS No. |

15876-31-0 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

1-tert-butyl-4-methoxycyclohexane |

InChI |

InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3 |

InChI Key |

XMLDPBGRPWQRBE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC(CC1)OC |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC |

Other CAS No. |

15876-31-0 74052-93-0 |

Synonyms |

Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-trans- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 1-tert-butyl-4-methoxycyclohexane and related derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 4 | Key Characteristics |

|---|---|---|---|---|

| This compound | C₁₁H₂₂O | ~170 (estimated) | Methoxy (-OCH₃) | Electron-donating group; polar |

| 1-Tert-butyl-4-chlorocyclohexane | C₁₀H₁₉Cl | 174.71 | Chlorine (-Cl) | Electron-withdrawing; axial/equatorial isomerism |

| 1-Tert-butyl-4-ethynylcyclohexane | C₁₂H₂₀ | 164.29 | Ethynyl (-C≡CH) | sp-hybridized; reactive in coupling |

| 1-(tert-butyl)-4-iodocyclohexane | C₁₀H₁₉I | 266.17 | Iodine (-I) | Heavy atom; strong leaving group |

| 4-tert-Butylcyclohexene | C₁₀H₁₈ | 138.25 | Double bond (C=C) | Planar ring; reduced steric flexibility |

Key Observations:

- Steric Effects : The tert-butyl group dominates conformational preferences. In cis-1-tert-butyl-4-chlorocyclohexane, the tert-butyl adopts an equatorial position to minimize 1,3-diaxial strain, forcing the smaller chlorine substituent into an axial position .

- Electronic Effects : Methoxy’s electron-donating nature contrasts with chlorine’s electron-withdrawing properties, influencing reactivity in electrophilic substitutions.

- Molecular Weight : The iodo derivative (266.17 g/mol) is significantly heavier due to iodine’s atomic mass, while the ethynyl derivative (164.29 g/mol) is lighter .

Conformational Stability

- 1-Tert-butyl-4-chlorocyclohexane : Textbook examples highlight steric-driven conformational isomerism. The tert-butyl group’s equatorial preference stabilizes the trans-diequatorial conformer in trans isomers, while cis isomers exhibit axial-equatorial strain .

- This compound : The methoxy group’s smaller size compared to tert-butyl may allow for greater conformational flexibility. However, its equatorial preference (due to tert-butyl’s bulk) could polarize the ring’s electron density, affecting reactivity .

Research Findings

- Chlorodehydroxylation: Studies on 1-methyl-4-t-butylcyclohexanol demonstrate that substituent positioning (e.g., axial chlorine) influences elimination pathways, a principle applicable to methoxy analogs .

- Synthetic Routes : 1-(tert-butyl)-4-iodocyclohexane has documented synthetic routes involving iodination of precursor cyclohexanes, highlighting methodologies that could extend to methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.